2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one
Description
This compound is a heterocyclic organic molecule featuring a [1,2,4]triazolo[1,5-c]quinazolin core substituted with methoxy groups at positions 8 and 9, a 3,5-dimethylpyrazole ethyl chain at position 2, and a phenylethanone group linked via a sulfanyl (-S-) bridge at position 3.
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3S/c1-16-12-17(2)31(29-16)11-10-24-28-25-19-13-22(34-3)23(35-4)14-20(19)27-26(32(25)30-24)36-15-21(33)18-8-6-5-7-9-18/h5-9,12-14H,10-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZXNZDBVOZUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)C5=CC=CC=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the triazoloquinazoline core, and the final coupling with the phenylethanone moiety. Common reagents used in these reactions include hydrazine derivatives, isocyanates, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Features
The compound features:
- A pyrazole ring known for anti-inflammatory and anticancer properties.
- A triazole moiety which has been associated with antifungal and antibacterial activities.
- A quinazoline structure that is often linked to anticancer activity.
Medicinal Chemistry
The compound's structural components lend themselves to various therapeutic applications:
Anticancer Activity
Research indicates that compounds containing pyrazole and quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance:
- Pyrazole derivatives have been studied for their ability to inhibit kinases involved in cancer progression, demonstrating IC50 values as low as 0.19 µM against specific cancer cell lines .
Anti-inflammatory Properties
Compounds similar to this one have been reported to exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways .
Biological Studies
Several studies have investigated the biological effects of related compounds:
- A study highlighted the use of pyrazole derivatives in treating inflammation and pain, showcasing their potential as analgesics .
- Another research focused on the structure–activity relationship (SAR) of triazole-containing compounds, emphasizing modifications that enhance efficacy against various diseases .
Pharmacological Insights
The pharmacological profile of compounds featuring similar structural motifs includes:
- Antimicrobial activity against a range of pathogens.
- Anticonvulsant properties demonstrated in preclinical models .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazole-based compounds against multiple cancer cell lines (HepG2, Jurkat). The results indicated that certain derivatives exhibited more than 70% growth inhibition at low concentrations, suggesting their potential as lead compounds for further development .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that a related pyrazole derivative significantly reduced inflammation in animal models by modulating immune responses. The compound's effectiveness was comparable to established anti-inflammatory drugs .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Anticancer | 0.19 | |
| Quinazoline Derivative B | Anti-inflammatory | 25 | |
| Triazole Compound C | Antimicrobial | 15 |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Pyrazole precursor + Aldehyde |
| Step 2 | Cyclization | Triazole precursor + Base |
| Step 3 | Sulfanylation | Sulfide reagent |
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound and Analog 1 share the [1,2,4]triazolo[1,5-c]quinazolin core, while Analog 2 has an imidazo[1,2-c]quinazolin scaffold. The triazoloquinazolin core is associated with kinase inhibition, whereas imidazoquinazolin derivatives are explored for antimicrobial activity .
Substituent Effects: The phenylethanone-sulfanyl group in the target compound introduces a ketone functionality, enhancing polarity compared to Analog 1’s 4-nitrophenylmethyl-sulfanyl (electron-withdrawing nitro group) and Analog 2’s hydrophobic octylsulfanyl. These differences influence solubility and membrane permeability .
Functional Group Impact :
- The methoxy groups (8,9-dimethoxy) in all three compounds likely enhance binding to aromatic pockets in target proteins. The pyrazole in the target compound and Analog 1 may contribute to hydrogen bonding or π-π stacking in receptor interactions .
Research Findings and Hypotheses
Analog 1’s nitro group may confer redox activity, useful in antibacterial applications .
Physicochemical Properties: The octylsulfanyl chain in Analog 2 increases hydrophobicity, likely improving lipid membrane penetration but reducing aqueous solubility.
Synthetic Challenges: The sulfanyl linkage in all compounds is synthetically versatile but may pose stability issues under oxidative conditions.
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one is a member of a class of heterocyclic compounds that have shown promising biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrazole moiety : Known for its diverse biological activities.
- Triazoloquinazoline framework : Contributes to its potential as a therapeutic agent.
- Sulfanyl group : May enhance biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring followed by the introduction of the triazoloquinazoline structure. Common reagents include:
- Sulfur-containing compounds for the sulfanyl group.
- Dimethylformamide (DMF) and other solvents to facilitate reactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example:
- A study demonstrated that derivatives of triazoloquinazolines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Analogous compounds have been reported to inhibit bacterial growth effectively:
- A series of pyrazole derivatives demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anti-inflammatory Effects
Compounds containing pyrazole and triazole moieties have been noted for their anti-inflammatory properties:
- In vitro studies indicated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Screening : A study screened a library of compounds similar to the target compound against multicellular spheroids. The results revealed a novel anticancer agent with significant efficacy in reducing tumor size in vivo .
- Mechanistic Insights : Molecular dynamics simulations showed that similar compounds interact with key proteins involved in cancer pathways through hydrophobic interactions and hydrogen bonding, suggesting a targeted mechanism of action .
- Structure-Activity Relationship (SAR) : An analysis of various substituted triazoloquinazolines highlighted that specific substitutions on the phenyl ring significantly enhance anticancer activity, guiding future synthetic efforts .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
